

Cfm 1571 Hydrochloride: Application Notes and Protocols for Research

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Compound of Interest

Compound Name: Cfm 1571 hydrochloride

Cat. No.: B571468

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cfm 1571 hydrochloride is a potent, cell-permeable small molecule activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, Cfm 1571 mimics the vasodilatory and anti-platelet effects of NO, making it a valuable tool for cardiovascular research and drug discovery. These application notes provide detailed protocols for utilizing **Cfm 1571 hydrochloride** in common in vitro assays and summarize its key quantitative data.

Product Information

Product Name	Cfm 1571 hydrochloride
CAS Number	1215548-30-3
Molecular Formula	C ₂₃ H ₂₈ N ₄ O ₃ · HCl
Molecular Weight	444.95 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (≥100 mg/mL) and Water (≥100 mg/mL)
Storage	Store at -20°C for long-term storage.

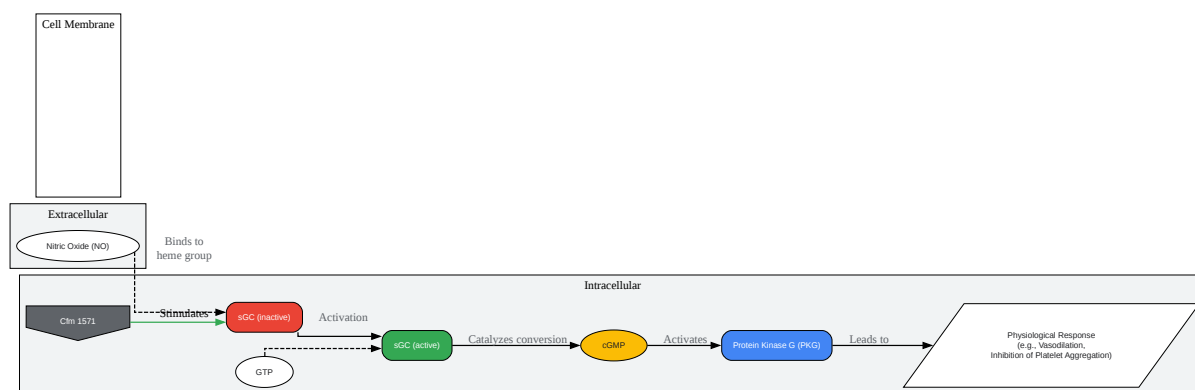
Quantitative Data Summary

The following table summarizes the key in vitro activities of **Cfm 1571 hydrochloride**.

Parameter	Value	Assay Conditions	Reference
EC ₅₀ (sGC activation)	5.49 µM	Purified sGC enzyme assay	
IC ₅₀ (Collagen-induced platelet aggregation)	2.84 µM	Human platelet-rich plasma	

Mechanism of Action: sGC Signaling Pathway

Cfm 1571 acts as a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling cascade. In its basal state, sGC has low catalytic activity. Upon binding of NO to its heme group, sGC undergoes a conformational change that dramatically increases its production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP, in turn, acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to mediate various physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. Cfm 1571 enhances the sensitivity of sGC to NO, leading to a more robust activation and increased cGMP production.



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Caption: Cfm 1571 stimulates the sGC signaling pathway.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of **Cfm 1571 hydrochloride** on collagen-induced platelet aggregation in human

platelet-rich plasma (PRP).

Materials:

- **Cfm 1571 hydrochloride**
- Dimethyl sulfoxide (DMSO)
- Human whole blood (collected in 3.2% sodium citrate tubes)
- Collagen (agonist)
- Phosphate-buffered saline (PBS), pH 7.4
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- Aggregometer and cuvettes with stir bars
- Centrifuge

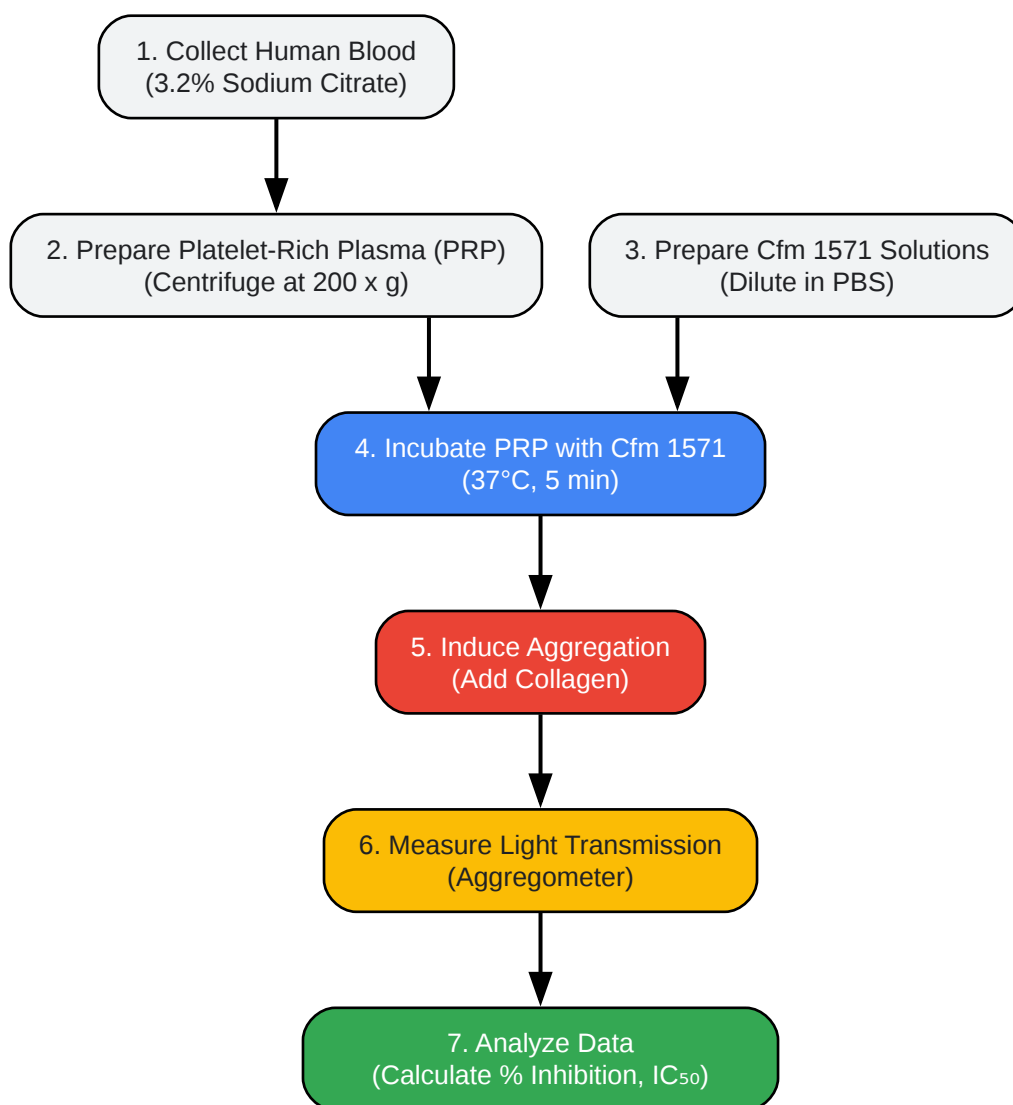
Procedure:

- Preparation of Platelet-Rich and Platelet-Poor Plasma:
 - Collect human whole blood in tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Carefully collect the upper PRP layer.
 - To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.
 - Adjust the platelet count in the PRP to approximately 2.5×10^8 platelets/mL using PPP.
- Preparation of **Cfm 1571 Hydrochloride** Stock Solution:
 - Prepare a 10 mM stock solution of **Cfm 1571 hydrochloride** in DMSO.

- Further dilute the stock solution with PBS to achieve the desired working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
- Platelet Aggregation Assay:
 - Pre-warm the PRP aliquots (450 μ L) to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
 - Add 50 μ L of the **Cfm 1571 hydrochloride** working solution or vehicle control (PBS with the same final DMSO concentration) to the PRP and incubate for 5 minutes at 37°C.
 - Set the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
 - Initiate platelet aggregation by adding a sub-maximal concentration of collagen (e.g., 2-5 μ g/mL).
 - Record the light transmission for at least 5 minutes.
 - The percentage of aggregation is calculated from the change in light transmission.

Data Analysis:

- Calculate the percentage inhibition of aggregation for each concentration of **Cfm 1571 hydrochloride** relative to the vehicle control.
- Plot the percentage inhibition against the log concentration of **Cfm 1571 hydrochloride** to determine the IC₅₀ value.



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Caption: Workflow for the in vitro platelet aggregation assay.

Cell-Based cGMP Assay

This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to **Cfm 1571 hydrochloride** in a suitable cell line (e.g., HEK293 cells overexpressing sGC).

Materials:

- HEK293 cells stably expressing sGC subunits ($\alpha 1$ and $\beta 1$)

- Cell culture medium (e.g., DMEM) and supplements
- **Cfm 1571 hydrochloride**
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
- Lysis buffer
- Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)
- Multi-well plates (e.g., 96-well)

Procedure:

- Cell Culture and Seeding:
 - Culture HEK293-sGC cells in appropriate medium.
 - Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment:
 - Wash the cells once with serum-free medium.
 - Pre-incubate the cells with a PDE inhibitor (e.g., 100 μ M IBMX) for 15-30 minutes at 37°C to inhibit cGMP degradation.
 - Add varying concentrations of **Cfm 1571 hydrochloride** to the wells and incubate for the desired time (e.g., 15-60 minutes) at 37°C. Include a vehicle control.
- Cell Lysis and cGMP Measurement:
 - Aspirate the medium and lyse the cells according to the instructions of the cGMP immunoassay kit.
 - Measure the intracellular cGMP concentration using the chosen immunoassay kit.

Data Analysis:

- Normalize the cGMP concentration to the protein concentration in each well.
- Plot the fold-increase in cGMP levels against the log concentration of **Cfm 1571 hydrochloride** to determine the EC₅₀ value.

Troubleshooting

Problem	Possible Cause	Solution
Low or no platelet aggregation	Inactive agonist	Use a fresh stock of collagen.
Low platelet count	Ensure PRP is prepared correctly and the platelet count is optimal.	
High background in cGMP assay	Endogenous NO production	Include a control without any stimulator.
Cell stress	Handle cells gently and ensure optimal culture conditions.	
Inconsistent results	Pipetting errors	Use calibrated pipettes and ensure accurate dilutions.
Reagent degradation	Store all reagents, including Cfm 1571, under recommended conditions.	

Supplier Information

Cfm 1571 hydrochloride for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and quality of the compound. Potential suppliers include:

- Cayman Chemical
- Selleck Chemicals
- MedChemExpress
- Tocris Bioscience

Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive understanding of the experimental techniques. Researchers should optimize protocols for their specific experimental conditions and adhere to all laboratory safety guidelines.

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